CP-461 free base

Colon cancer Growth inhibition SW480 cells

CP-461 free base (also designated OSI-461) is a second-generation selective apoptotic antineoplastic drug (SAAND) derived from the sulindac scaffold. It functions as a specific inhibitor of cyclic GMP phosphodiesterases PDE2A and PDE5A, but critically lacks inhibitory activity against cyclooxygenase-1 (COX-1) or cyclooxygenase-2 (COX-2).

Molecular Formula C25H21FN2O
Molecular Weight 384.4 g/mol
CAS No. 227619-92-3
Cat. No. B1669497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCP-461 free base
CAS227619-92-3
SynonymsCP-461;  OSI-461;  UNII-824ZMS3BGL;  CP-461;  CEL031;  CP461;  OSI461;  CEL 031;  CP 461;  OSI 461
Molecular FormulaC25H21FN2O
Molecular Weight384.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C1=CC3=CC=NC=C3)C=CC(=C2)F)CC(=O)NCC4=CC=CC=C4
InChIInChI=1S/C25H21FN2O/c1-17-22(13-18-9-11-27-12-10-18)21-8-7-20(26)14-24(21)23(17)15-25(29)28-16-19-5-3-2-4-6-19/h2-14H,15-16H2,1H3,(H,28,29)/b22-13-
InChIKeyNVCAMOJXQVJSOM-XKZIYDEJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CP-461 Free Base (CAS 227619-92-3) Procurement Guide: PDE2A/5A Inhibitor with Dual Apoptotic Mechanisms


CP-461 free base (also designated OSI-461) is a second-generation selective apoptotic antineoplastic drug (SAAND) derived from the sulindac scaffold [1]. It functions as a specific inhibitor of cyclic GMP phosphodiesterases PDE2A and PDE5A, but critically lacks inhibitory activity against cyclooxygenase-1 (COX-1) or cyclooxygenase-2 (COX-2) [2]. This COX-sparing profile distinguishes it from the parent NSAID sulindac and positions CP-461 as a pro-apoptotic agent that operates independently of prostaglandin synthesis pathways [3]. The compound exhibits oral bioavailability and has been advanced to Phase II clinical evaluation in multiple oncology indications including renal cell carcinoma, prostate cancer, chronic lymphocytic leukemia, and Crohn's disease [4].

Why Generic PDE2 Inhibitors Cannot Substitute for CP-461 in Apoptosis-Driven Applications


Within the SAAND compound class and the broader PDE2 inhibitor landscape, CP-461 free base occupies a functionally distinct position that precludes straightforward substitution. Unlike exisulind (sulindac sulfone), the first-generation compound in this series, CP-461 demonstrates approximately 100-fold greater potency in growth inhibition and apoptosis induction in SW480 colon cancer cells (IC50: 2 μM versus 200 μM) [1]. More critically, CP-461 possesses a dual mechanism of action not observed in exisulind: in addition to PKG-mediated apoptotic signaling via cGMP PDE inhibition, CP-461 directly induces microtubule depolymerization and M-phase cell cycle arrest at concentrations as low as 2-5 μM [2]. This microtubule-targeting activity is entirely absent in exisulind and represents a mechanistically orthogonal anti-proliferative pathway [3]. When compared with highly selective PDE2 inhibitors such as BAY 60-7550 (human PDE2A IC50: 4.7 nM), CP-461's lower PDE2 potency is offset by its clinically validated oral bioavailability, tumor-selective apoptosis induction sparing normal cells, and the microtubule depolymerization activity that BAY 60-7550 does not possess [4].

CP-461 Free Base Quantitative Differentiation Evidence: Comparator-Based Performance Data


CP-461 vs. Exisulind: 100-Fold Superior Growth Inhibition Potency in Colon Cancer Cells

In SW480 human colon cancer cells, CP-461 (designated OSI-461) inhibits cell growth with an IC50 of 2 μM, representing a 100-fold improvement in potency relative to exisulind (sulindac sulfone), which exhibits an IC50 of 200 μM in the same assay system [1]. This quantitative difference was established in a direct comparative study that evaluated the full sulindac derivative series under identical experimental conditions [2].

Colon cancer Growth inhibition SW480 cells

CP-461 vs. Exisulind: 200-Fold Enhanced β-Catenin Degradation Activity in SW480 Cells

CP-461 induces β-catenin protein degradation in SW480 colon cancer cells with an EC50 of approximately 1 μM, compared with exisulind's EC50 of approximately 200 μM in the same experimental system [1]. This 200-fold differential in β-catenin reduction potency correlates with the compounds' respective capacities to down-regulate cyclin D1, a key cell cycle regulator downstream of β-catenin-mediated transcription (EC50: ~1 μM for CP-461 vs. ~300 μM for exisulind) [2]. The reduction in β-catenin protein levels occurs via ubiquitin-proteasomal degradation and precedes the onset of apoptosis, establishing β-catenin reduction as a mechanistic driver rather than a downstream consequence [3].

β-catenin Wnt signaling Colon cancer

CP-461 vs. Exisulind: Unique Microtubule Depolymerization Activity Absent in First-Generation Compound

CP-461, unlike exisulind, induces M-phase cell cycle arrest through direct microtubule depolymerization [1]. In SW480 cells, CP-461 causes microtubule depolymerization in interphase cells, inhibits spindle formation in mitotic cells, and induces multinucleated cells when tested at twice its growth inhibition IC50 (i.e., at 4-5 μM) [2]. In vitro tubulin polymerization assays confirm that CP-461 interacts directly with tubulin to cause microtubule depolymerization and inhibit de novo tubulin polymerization [3]. Exisulind, by contrast, exhibits no such microtubule-targeting activity at any tested concentration [4]. This microtubule-directed mechanism operates independently of CP-461's PKG-mediated apoptotic signaling, providing dual-pathway anti-proliferative activity.

Microtubule depolymerization Mitotic arrest Tubulin polymerization

CP-461 vs. BAY 60-7550: Clinically Validated Tumor-Selective Apoptosis with Normal Cell Sparing

CP-461 selectively induces apoptosis in cancer cell lines while exerting minimal to no effect on normal cells [1]. This selectivity is attributed to the overexpression of cGMP-PDE in multiple cancer cell types [2]. In contrast, highly potent and selective PDE2 inhibitors such as BAY 60-7550 (human PDE2A IC50: 4.7 nM) [3] have been primarily characterized for CNS applications and lack documented tumor-selective apoptosis induction [4]. Furthermore, CP-461 has undergone Phase I clinical evaluation demonstrating that doses ≥200 mg/day achieve plasma concentrations exceeding the in vitro EC50 for apoptosis (1-2 μM) in cancer cells, with minimal toxicity observed up to 800 mg/day on a twice-daily schedule [5]. Grade 3 asymptomatic AST/ALT elevation was the only dose-limiting toxicity noted, and no hematologic toxicity was observed [6].

Tumor selectivity Normal cell sparing Clinical pharmacokinetics

CP-461 vs. Sulindac Parent Compounds: Complete COX-1/COX-2 Sparing with Preserved Apoptotic Activity

CP-461 specifically inhibits cyclic GMP phosphodiesterases (PDE2 and PDE5) while demonstrating no inhibitory activity against cyclooxygenase-1 (COX-1) or cyclooxygenase-2 (COX-2) [1]. This COX-sparing profile distinguishes CP-461 from the parent NSAID sulindac and its primary metabolite sulindac sulfide, both of which inhibit COX-1 and COX-2 [2]. The sulfone modification present in CP-461 eliminates COX affinity while preserving and enhancing cGMP PDE inhibitory activity [3]. As a result, CP-461 induces apoptosis through cGMP/PKG/JNK pathway activation independently of prostaglandin synthesis inhibition, a mechanistic divergence that avoids the gastrointestinal and renal toxicity liabilities associated with chronic COX inhibition [4].

COX inhibition SAAND NSAID-sparing

CP-461: Clinical Pharmacokinetic Validation with Dose-Proportional Exposure

In a Phase I clinical trial involving 21 patients with advanced solid tumors, CP-461 demonstrated favorable oral pharmacokinetics [1]. Peak plasma concentrations occurred 1-2 hours after dosing, and doses ≥200 mg/day (twice-daily schedule) achieved plasma concentrations exceeding the known in vitro EC50 for apoptosis induction (1-2 μM) [2]. The area under the plasma concentration-time curve (AUC) was dose-proportional from 200 to 800 mg/day [3]. The terminal half-life was determined to be 6.7 hours, and no drug was detectable after 24 hours of administration, indicating no significant drug accumulation [4]. A maximum tolerated dose was not reached up to 800 mg/day, with grade 3 asymptomatic AST/ALT elevation in one patient being the only dose-limiting toxicity observed [5].

Pharmacokinetics Oral bioavailability Phase I trial

CP-461 Free Base Optimal Application Scenarios for Scientific Procurement


Colon Cancer Research: Wnt/β-Catenin Pathway Modulation Studies

CP-461 free base is optimally suited for colon cancer research programs investigating Wnt/β-catenin pathway modulation. With an EC50 of ~1 μM for β-catenin protein degradation in SW480 colon cancer cells (200-fold more potent than exisulind), CP-461 provides a well-characterized tool compound for interrogating β-catenin-dependent transcriptional programs and cyclin D1 regulation [1]. The compound's documented ability to reduce both total and nuclear β-catenin via ubiquitin-proteasomal degradation, coupled with downstream cyclin D1 mRNA suppression (EC50 ~1 μM), enables precise dose-response studies in APC-mutant and β-catenin-driven colorectal cancer models [2].

Mitotic Arrest and Microtubule Dynamics Research

For laboratories studying mitotic catastrophe, spindle assembly, or microtubule dynamics in cancer cells, CP-461 offers a unique dual-mechanism tool that combines PDE2/PDE5 inhibition with direct tubulin interaction [1]. At 4-5 μM (2× growth inhibition IC50), CP-461 causes microtubule depolymerization in interphase cells, inhibits spindle formation in mitotic cells, and induces multinucleation [2]. Unlike exisulind, which lacks microtubule-targeting activity entirely, CP-461 enables studies comparing single-pathway (PKG-mediated apoptosis only) versus dual-pathway (PKG activation plus microtubule disruption) anti-proliferative effects within the same chemical scaffold series [3].

Tumor-Selective Apoptosis with Normal Cell Sparing Models

CP-461 free base is specifically indicated for studies requiring discrimination between cancer cell apoptosis and normal cell viability. The compound's documented selectivity profile—inducing apoptosis in multiple cancer cell lines while sparing normal cells—is mechanistically linked to cGMP-PDE overexpression in malignant tissues [1]. This selectivity, validated in the Phase I clinical setting where minimal toxicity was observed at doses achieving plasma concentrations above the apoptotic EC50 [2], makes CP-461 an appropriate positive control for therapeutic index studies and co-culture systems examining differential cancer versus normal cell responses to SAAND-class compounds [3].

In Vivo Oncology Pharmacology with Validated Oral Bioavailability

For in vivo pharmacology studies in rodent xenograft or syngeneic tumor models, CP-461 offers the advantage of clinically validated oral pharmacokinetics [1]. The Phase I data establish that twice-daily oral dosing achieves and sustains plasma concentrations exceeding the 1-2 μM apoptotic EC50, with dose-proportional AUC from 200-800 mg/day and a terminal half-life of 6.7 hours [2]. Preclinical studies confirmed good oral bioavailability and no toxicity in dogs and rats at single doses up to 500 mg/kg [3]. These parameters provide a foundation for designing in vivo dosing regimens that recapitulate clinically relevant exposure levels in animal models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for CP-461 free base

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.